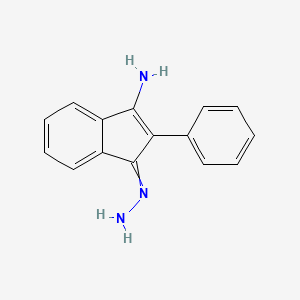
1-Hydrazinylidene-2-phenyl-1H-inden-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydrazinylidene-2-phenyl-1H-inden-3-amine is a compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazine functional group attached to an indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydrazinylidene-2-phenyl-1H-inden-3-amine typically involves the condensation of hydrazine derivatives with indene-3-one. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then purified using recrystallization techniques to obtain the desired product in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1-Hydrazinylidene-2-phenyl-1H-inden-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Oxidized derivatives of the indene ring.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Hydrazinylidene-2-phenyl-1H-inden-3-amine involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1-Imino-2-phenyl-1H-inden-3-amine: Similar structure but with an imino group instead of a hydrazone group.
2-Phenyl-1H-indene-3-one: Lacks the hydrazone group but shares the indene ring system.
1-Phenyl-2-(1H-indol-3-yl)ethanone: Contains a similar aromatic system but with different functional groups.
Uniqueness
1-Hydrazinylidene-2-phenyl-1H-inden-3-amine is unique due to its specific hydrazone functional group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific disciplines.
Properties
CAS No. |
62325-59-1 |
|---|---|
Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-hydrazinylidene-2-phenylinden-1-amine |
InChI |
InChI=1S/C15H13N3/c16-14-11-8-4-5-9-12(11)15(18-17)13(14)10-6-2-1-3-7-10/h1-9H,16-17H2 |
InChI Key |
GMLRUQBNSLSJBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















